2H-Benzo[h]pyrano[3,2-f]quinoline
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Overview
Description
2H-Benzo[h]pyrano[3,2-f]quinoline is a heterocyclic compound that features a fused ring system combining a benzene ring, a pyran ring, and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[h]pyrano[3,2-f]quinoline typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot multicomponent reaction described above offers a scalable and efficient approach suitable for industrial applications due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzo[h]pyrano[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
2H-Benzo[h]pyrano[3,2-f]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2H-Benzo[h]pyrano[3,2-f]quinoline varies depending on its application. In the context of its anti-diabetic properties, the compound acts as an α-glucosidase inhibitor, interacting with key residues in the enzyme’s active site to reduce blood glucose levels . The molecular targets and pathways involved in its mechanism of action include the inhibition of carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels .
Comparison with Similar Compounds
Pyrano[2,3-b]quinoline: Shares a similar fused ring system but differs in the position of the pyran ring.
Benzo[h]quinoline: Lacks the pyran ring, resulting in different chemical properties.
Quinoline: A simpler structure without the fused benzene and pyran rings.
Uniqueness: 2H-Benzo[h]pyrano[3,2-f]quinoline is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
217-84-5 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-oxa-12-azatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),5,8(13),9,11,14,16-octaene |
InChI |
InChI=1S/C16H11NO/c1-2-6-13-11(5-1)15-12(7-3-9-17-15)14-8-4-10-18-16(13)14/h1-9H,10H2 |
InChI Key |
IICXIUXMGJKDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C3=CC=CC=C3C4=C2C=CC=N4 |
Origin of Product |
United States |
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